5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique imidazo[1,2-a]pyridine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule.
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the tetrahydro and hydrochloride components.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar biological activity.
Benzimidazole: Contains a similar imidazole ring fused with a benzene ring.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydro form provides additional hydrogenation, enhancing its stability and solubility, while the hydrochloride salt form improves its aqueous solubility and bioavailability.
Properties
Molecular Formula |
C7H11ClN2O |
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Molecular Weight |
174.63 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c10-7-5-8-6-3-1-2-4-9(6)7;/h1-5H2;1H |
InChI Key |
GVXOSRYWKKCBCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NCC2=O)C1.Cl |
Origin of Product |
United States |
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